molecular formula C38H34Br2P2+2 B1599270 1,2-Vinylenebis(triphenylphosphonium) dibromide CAS No. 54770-27-3

1,2-Vinylenebis(triphenylphosphonium) dibromide

Cat. No.: B1599270
CAS No.: 54770-27-3
M. Wt: 712.4 g/mol
InChI Key: TVFYBHGFLHYJNV-GLDAUVFXSA-N
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Description

1,2-Vinylenebis(triphenylphosphonium) dibromide, often abbreviated as VBTPBr2 , is a chemical compound with the following molecular formula: [Ph3P-CH=CH-PPh3] [Br]2 . It consists of two triphenylphosphonium cations (Ph3P+) linked by a vinylene (CH=CH) bridge, with two bromide anions (Br-) counterions. The compound is typically encountered as a dihydrate, represented as [Ph3P-CH=CH-PPh3] [Br]2 · 2H2O .


Molecular Structure Analysis

The crystal structure of VBTPBr2 has been determined experimentally. It reveals a planar vinylene bridge connecting the two triphenylphosphonium moieties. The bromide ions are positioned adjacent to the phosphorus atoms. The dihydrate form includes water molecules coordinated to the bromide ions .

Properties

54770-27-3

Molecular Formula

C38H34Br2P2+2

Molecular Weight

712.4 g/mol

IUPAC Name

triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dihydrobromide

InChI

InChI=1S/C38H32P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/b32-31+;;

InChI Key

TVFYBHGFLHYJNV-GLDAUVFXSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br

SMILES

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br

54770-27-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 2
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 3
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 4
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 5
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 6
1,2-Vinylenebis(triphenylphosphonium) dibromide

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